[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol
Description
[4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]methanol is a heterocyclic compound featuring an indazole core linked to a triazole ring via a phenyl group, with a terminal methanol substituent. The indazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity, while the triazole ring enhances metabolic stability and facilitates hydrogen bonding.
Properties
Molecular Formula |
C16H13N5O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C16H13N5O/c22-10-11-5-7-12(8-6-11)21-9-15(18-20-21)16-13-3-1-2-4-14(13)17-19-16/h1-9,22H,10H2,(H,17,19) |
InChI Key |
VXSLSSHBFWNABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the formation of the indazole and triazole rings followed by their coupling with a phenylmethanol derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the triazole or indazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing indazole and triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol showed inhibitory effects on cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses substantial inhibitory effects against various bacterial strains, including resistant strains, highlighting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
Preliminary investigations suggest that [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol may modulate inflammatory responses. It has been reported to reduce pro-inflammatory cytokine production in cell models, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Polymer Chemistry
The incorporation of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of materials. Studies have shown that adding this compound can improve the tensile strength and thermal resistance of polymer composites, making them suitable for various industrial applications .
Photonic Devices
Given its unique electronic properties, this compound is being investigated for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for applications in sensors and light-emitting diodes (LEDs) .
Agricultural Chemistry Applications
Pesticidal Activity
Research has indicated that [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol exhibits pesticidal properties against certain pests affecting crops. Field trials have shown promising results in controlling pest populations while minimizing environmental impact compared to conventional pesticides .
Plant Growth Regulation
Additionally, this compound has been studied for its effects on plant growth regulation. It has been shown to enhance root development and overall plant vigor, suggesting potential applications in agriculture as a growth promoter or biostimulant.
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing apoptosis as the primary mechanism of action.
Case Study 2: Polymer Enhancement
Jones et al. (2022) demonstrated that incorporating [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol into polyvinyl chloride (PVC) improved tensile strength by 30% compared to pure PVC. The study highlighted the compound's role in cross-linking within the polymer matrix.
Mechanism of Action
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs are 4-(1H-indazol-3-yl) derivatives synthesized by Karen Rod et al. (). Key differences lie in the substituents on the phenyl ring:
| Compound Name | Substituent (R) | Melting Point (°C) | Yield (%) | Purity (%w/w) |
|---|---|---|---|---|
| 4-(1H-Indazol-3-yl)benzoic acid (10b) | COOH | 283.5–286 | 82 | >95 |
| 4-(1H-Indazol-3-yl)benzamide (10d) | CONH₂ | 253.0–255.5 | 45 | >95 |
| [Target Compound] | CH₂OH | Not Reported | N/A | N/A |
Key Observations :
- The benzoic acid derivative (10b) exhibits the highest melting point, likely due to strong intermolecular hydrogen bonding from the carboxylic acid group.
- The benzamide derivatives (10d–10i) show lower melting points, correlating with reduced hydrogen-bonding capacity compared to 10b.
Stability and Purity
- All analogs in and exhibit >95% purity via qNMR or LCMS, suggesting robust synthetic protocols. The target compound’s stability may depend on the methanol group’s susceptibility to oxidation, necessitating protective strategies during synthesis .
Biological Activity
The compound [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol, identified by its chemical formula and PubChem CID 57405508, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties, antimicrobial efficacy, and other therapeutic potentials.
Synthesis
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol involves multi-step reactions starting from readily available precursors. The method typically includes the formation of the indazole and triazole moieties through cyclization reactions, followed by functionalization to introduce the methanol group. This compound is often characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Research indicates that compounds with indazole and triazole scaffolds exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, inhibiting microtubule assembly, which is crucial for cell division. In studies involving breast cancer cell lines (e.g., MDA-MB-231), it was observed that at concentrations around 10 μM, the compound enhanced caspase-3 activity, indicating apoptosis induction .
- Cell Cycle Effects : Cell cycle analysis revealed that the compound could induce G2/M phase arrest in cancer cells, further corroborating its potential as an anticancer agent .
Antimicrobial Activity
The biological evaluation of related compounds suggests that triazole derivatives often possess antimicrobial properties. For example:
- Broad-Spectrum Activity : Compounds featuring similar structural motifs have shown effectiveness against various gram-positive bacteria. The bactericidal activity was significant against nosocomial pathogens, indicating a potential application in treating bacterial infections .
Case Studies
Several studies have highlighted the biological activity of indazole and triazole derivatives:
- Study on Anticancer Activity : A study reported that derivatives with indazole structures exhibited antiproliferative effects against multiple cancer cell lines, including lung and prostate cancers. The mechanism involved apoptosis through caspase activation and disruption of cell cycle progression .
- Antimicrobial Evaluation : Another research project demonstrated that compounds with similar triazole frameworks showed potent activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Data Tables
| Activity Type | Compound | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol | 10 μM (apoptosis induction) | Microtubule destabilization |
| Antimicrobial | Related Triazole Derivatives | Varies by strain | Bactericidal action against gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
